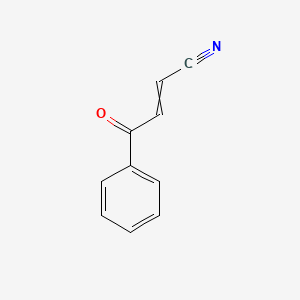
4-Oxo-4-phenylbut-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-phenylbut-2-enenitrile typically involves the reaction of benzaldehyde with malononitrile in the presence of a base, followed by oxidation. One common method involves the use of piperidinium acetate in tetrahydrofuran (THF) at elevated temperatures . Another approach includes the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes with optimized reaction conditions to ensure higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Oxo-4-phenylbut-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The phenyl group and the nitrile group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted phenyl derivatives, amines, and other functionalized organic compounds .
Applications De Recherche Scientifique
4-Oxo-4-phenylbut-2-enenitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Oxo-4-phenylbut-2-enenitrile involves its interaction with specific molecular targets. For instance, it inhibits the enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) in the bacterial menaquinone biosynthesis pathway by forming an adduct with coenzyme A (CoA) . This inhibition disrupts the biosynthesis of menaquinone, an essential component for bacterial respiration, leading to antibacterial effects .
Comparaison Avec Des Composés Similaires
4-Oxo-4-chlorophenylbut-2-enoate: This compound shares a similar structure but includes a chlorine atom, which can alter its reactivity and biological activity.
4-Oxo-4-phenylbutanoate:
Uniqueness: 4-Oxo-4-phenylbut-2-enenitrile is unique due to its combination of a phenyl group, a nitrile group, and a ketone functional group.
Propriétés
Numéro CAS |
13125-52-5 |
|---|---|
Formule moléculaire |
C10H7NO |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
4-oxo-4-phenylbut-2-enenitrile |
InChI |
InChI=1S/C10H7NO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-7H |
Clé InChI |
NGBPQAWUEJTOLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















